molecular formula C9H10BrCl B1524121 5-Bromo-2-chloroisopropylbenzene CAS No. 90350-28-0

5-Bromo-2-chloroisopropylbenzene

Cat. No.: B1524121
CAS No.: 90350-28-0
M. Wt: 233.53 g/mol
InChI Key: XJPCNKJPZYPGSP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloroisopropylbenzene: is an organic compound with the molecular formula C₉H₁₀BrCl . It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloroisopropylbenzene can be achieved through several methods. One common method involves the bromination and chlorination of isopropylbenzene. The reaction typically uses bromine and chlorine as reagents, with a catalyst such as iron or aluminum chloride to facilitate the halogenation process. The reaction conditions often include controlled temperatures and specific solvents to ensure high selectivity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloroisopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of isopropylbenzene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas under high pressure.

Major Products:

  • Substituted benzene derivatives
  • Alcohols or ketones from oxidation
  • Dehalogenated isopropylbenzene derivatives from reduction

Scientific Research Applications

Chemistry: 5-Bromo-2-chloroisopropylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: The compound is studied for its potential biological activities. It may be used in the development of pharmaceuticals and agrochemicals, where its halogenated structure can influence biological activity.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials. Its reactivity makes it valuable in the synthesis of functionalized materials with specific properties.

Comparison with Similar Compounds

    5-Bromo-2-chlorotoluene: Similar structure but with a methyl group instead of an isopropyl group.

    5-Bromo-2-chlorobenzene: Lacks the isopropyl group, making it less sterically hindered.

    5-Bromo-2-chloroethylbenzene: Contains an ethyl group instead of an isopropyl group.

Uniqueness: 5-Bromo-2-chloroisopropylbenzene is unique due to the presence of both bromine and chlorine atoms along with an isopropyl group. This combination of substituents provides distinct reactivity and steric properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-bromo-1-chloro-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPCNKJPZYPGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90350-28-0
Record name 5-Bromo-2-chloroisopropylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-1-chloro-2-isopropenylbenzene (357 mg, 1.54 mmol, 1 eq) and PtO2 (35 mg, 0.15 mmol, 0.1 eq) in 4 ml toluene was stirred under an atmosphere of hydrogen at RT overnight. The reaction mixture was then filtered through celite® and the filtrate was evaporated to dryness to give the desired product (260 mg, 72%). 1H NMR (CDCl3, 300 MHz): 7.39 (d, J=2 Hz, 1H), 7.26-7.16 (m, 2H), 3.35 (sept, J=7 Hz, 1H), 1.23 (d, J=7 Hz, 6H).
Quantity
357 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mg
Type
catalyst
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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